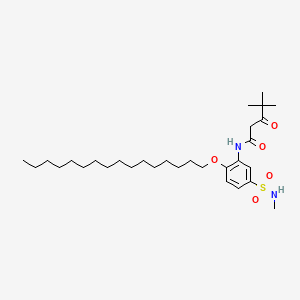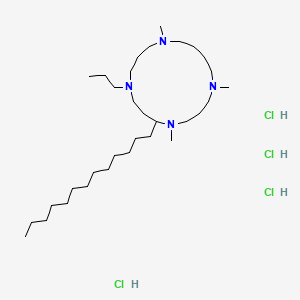
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride is a complex organic compound with a unique structure. This compound is part of the macrocyclic tetraamine family, known for its ability to form stable complexes with various metal ions. Its structure includes multiple nitrogen atoms that can coordinate with metals, making it useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride typically involves the condensation of appropriate amines with alkyl halides under controlled conditions. The reaction often requires a solvent such as methanol or ethanol and a catalyst like sodium ethoxide to facilitate the formation of the macrocyclic structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-purity this compound on a large scale.
化学反応の分析
Types of Reactions
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of new macrocyclic compounds with different functional groups.
科学的研究の応用
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal ions in various oxidation states, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with metal ions in catalytic processes.
類似化合物との比較
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Another macrocyclic tetraamine with similar coordination properties but a different ring size.
1,4,8,11-Tetraazacyclotetradecane: A smaller macrocyclic tetraamine with different chemical properties and applications.
Uniqueness
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride is unique due to its specific ring size and functional groups, which provide distinct coordination chemistry and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
特性
CAS番号 |
863972-94-5 |
|---|---|
分子式 |
C32H72Cl4N4 |
分子量 |
654.7 g/mol |
IUPAC名 |
1,5,13-trimethyl-9-propyl-6-tridecyl-1,5,9,13-tetrazacycloheptadecane;tetrahydrochloride |
InChI |
InChI=1S/C32H68N4.4ClH/c1-6-8-9-10-11-12-13-14-15-16-17-22-32-23-31-36(24-7-2)30-21-28-34(4)26-19-18-25-33(3)27-20-29-35(32)5;;;;/h32H,6-31H2,1-5H3;4*1H |
InChIキー |
ZZERAVOCDDGCFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1CCN(CCCN(CCCCN(CCCN1C)C)C)CCC.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



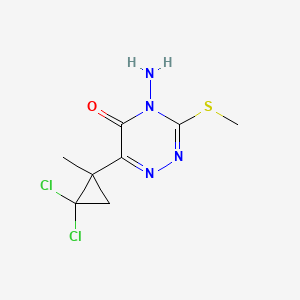
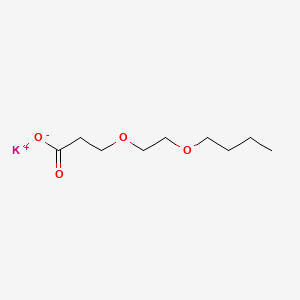
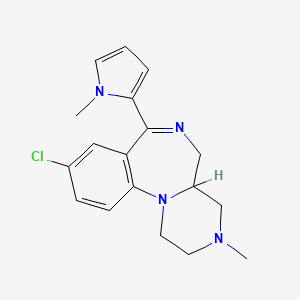
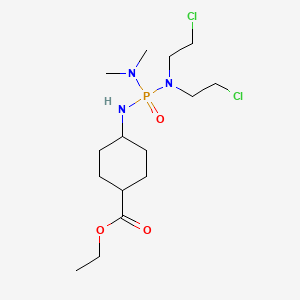
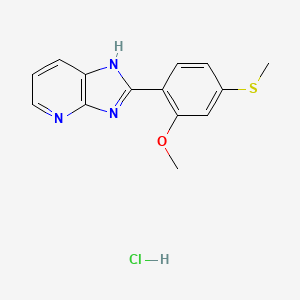

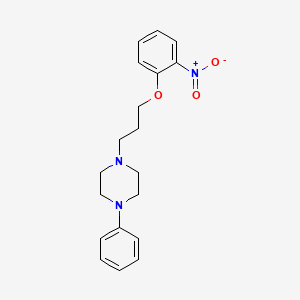
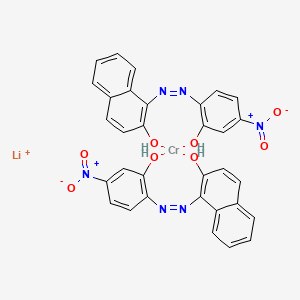
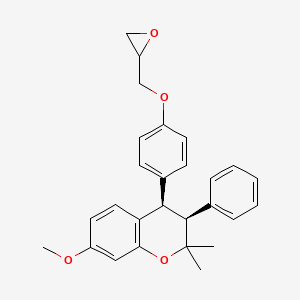
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)

